molecular formula C4Cl4O B1194740 Perchlorocyclobutenone CAS No. 3200-96-2

Perchlorocyclobutenone

Cat. No.: B1194740
CAS No.: 3200-96-2
M. Wt: 205.8 g/mol
InChI Key: NWDONRNKYCKRNT-UHFFFAOYSA-N
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Description

Perchlorocyclobutenone is a highly reactive organic compound characterized by a four-membered ring structure with chlorine atoms attached to each carbon. This compound is notable for its strained ring system, which imparts significant reactivity and makes it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perchlorocyclobutenone can be synthesized through several methods, including:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Perchlorocyclobutenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted cyclobutenones .

Scientific Research Applications

Perchlorocyclobutenone has several applications in scientific research, including:

Mechanism of Action

The mechanism by which perchlorocyclobutenone exerts its effects involves its highly strained ring system, which makes it reactive towards various nucleophiles and electrophiles. The molecular targets and pathways involved in its reactions depend on the specific context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

    Cyclobutenedione: Another four-membered ring compound with similar reactivity but different substituents.

    Squaric Acid: A related compound with a four-membered ring structure and different functional groups.

    Benzocyclobutenedione: A benzene-fused derivative with unique properties.

Uniqueness: Perchlorocyclobutenone is unique due to its high chlorine content and the resulting electronic effects, which influence its reactivity and make it distinct from other cyclobutenone derivatives .

Properties

IUPAC Name

2,3,4,4-tetrachlorocyclobut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4O/c5-1-2(6)4(7,8)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDONRNKYCKRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C1=O)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185834
Record name Tetrachloro-2-cyclobutene-1-one
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Molecular Weight

205.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3200-96-2
Record name 2,3,4,4-Tetrachloro-2-cyclobuten-1-one
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Record name Tetrachloro-2-cyclobutene-1-one
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Record name Perchlorocyclobutenone
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Record name Tetrachloro-2-cyclobutene-1-one
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Record name Tetrachlorocyclobut-2-enone
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Synthesis routes and methods

Procedure details

In a 1 liter flask, a mixture of 78 g of concentrated sulphuric acid and 78.5 g of phosphorus pentoxide was poured onto 100 g of 96% pure hexachlorocyclobutene [96 g (0.368 mole) of hexachlorocyclobutene; remainder hexachloro-1,3-butadiene], with stirring (molar ratio of hexachlorocyclobutene:sulphuric acid:phosphorus pentoxide=1:2:1). The mixture was heated at 100° C. for 3 hours. After cooling, the reaction mixture was poured onto ice, the organic phase was then separated immediately from the aqueous phase and the latter was extracted three times with petroleum ether. The petroleum ether solution and the organic phase were combined and dried with sodium sulphate, the petroleum ether was distilled under normal pressure and the residue was subjected to fractional distillation under 35 mbars. 43.6 g of tetrachlorocyclobutenone, 14.3 g of hexachlorocyclobutene and 3.6 g of hexachloro-1,3-butadiene were obtained. The selectivity of the reaction was 69.0% of theory with a conversion of 85% of theory.
Quantity
78 g
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Reaction Step One
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78.5 g
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100 g
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Quantity
0.368 mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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